molecular formula C12H11NO4 B11878285 N-(7-hydroxy-4-methyl-2-oxo-2H-chromen-6-yl)acetamide CAS No. 91569-85-6

N-(7-hydroxy-4-methyl-2-oxo-2H-chromen-6-yl)acetamide

Cat. No.: B11878285
CAS No.: 91569-85-6
M. Wt: 233.22 g/mol
InChI Key: HPCKLBAUPFPVBJ-UHFFFAOYSA-N
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Description

N-(7-hydroxy-4-methyl-2-oxo-2H-chromen-6-yl)acetamide is a derivative of coumarin, a class of compounds known for their diverse biological activities. Coumarins are naturally occurring lactones derived from the benzopyran-2-one structure and are widely found in plants, fungi, and bacteria

Chemical Reactions Analysis

Types of Reactions

N-(7-hydroxy-4-methyl-2-oxo-2H-chromen-6-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted coumarins, which can exhibit different biological activities .

Scientific Research Applications

Properties

IUPAC Name

N-(7-hydroxy-4-methyl-2-oxochromen-6-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c1-6-3-12(16)17-11-5-10(15)9(4-8(6)11)13-7(2)14/h3-5,15H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPCKLBAUPFPVBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=CC(=C(C=C12)NC(=O)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70466558
Record name Acetamide, N-(7-hydroxy-4-methyl-2-oxo-2H-1-benzopyran-6-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70466558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91569-85-6
Record name Acetamide, N-(7-hydroxy-4-methyl-2-oxo-2H-1-benzopyran-6-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70466558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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